Cis-(+)-Paroxetine Hydrochloride can be sourced from various chemical synthesis methods, which have been developed to optimize yield and purity. The compound is classified as an antidepressant and falls under the pharmacological class of SSRIs, which function by increasing serotonin levels in the brain, thereby improving mood and emotional balance.
The synthesis of cis-(+)-Paroxetine Hydrochloride typically involves several key steps:
These methods have been refined over time to improve efficiency and reduce impurities in the final product.
Cis-(+)-Paroxetine Hydrochloride has the molecular formula and a molecular weight of approximately 345.83 g/mol. Its structure features a piperidine ring substituted with a fluorophenyl group and a methoxycarbonyl moiety. The stereochemistry is crucial for its pharmacological activity, as different isomers can exhibit varying effects.
The compound's three-dimensional arrangement allows it to interact effectively with serotonin transporters, which is essential for its mechanism of action.
Cis-(+)-Paroxetine Hydrochloride undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and purity.
Cis-(+)-Paroxetine Hydrochloride functions primarily as a selective serotonin reuptake inhibitor. It binds to the serotonin transporter protein, preventing the reabsorption of serotonin in the synaptic cleft. This action increases serotonin availability, leading to enhanced mood regulation and alleviation of depressive symptoms. The efficacy of this mechanism has been supported by various clinical studies demonstrating significant improvements in patients suffering from mood disorders .
These properties are essential for formulating effective pharmaceutical preparations.
Cis-(+)-Paroxetine Hydrochloride is primarily used in clinical settings for treating various psychiatric disorders, including:
Additionally, ongoing research explores its potential applications in other areas such as chronic pain management and post-traumatic stress disorder treatment .
cis-(+)-Paroxetine Hydrochloride is unambiguously defined by the systematic IUPAC name: (3R,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride or its enantiomer (3S,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride [4] [7]. This nomenclature precisely encodes:
The compound's molecular formula is C₁₉H₂₀FNO₃·HCl, with a molecular weight of 365.83 g/mol [6] [7]. Key identifiers include:
Table 1: Nomenclature and Identifiers of cis-(+)-Paroxetine Hydrochloride
Category | Designation |
---|---|
Systematic Name (IUPAC) | (3R,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride |
Molecular Formula | C₁₉H₂₀FNO₃·HCl |
Molecular Weight | 365.83 g/mol |
CAS Numbers | 1396174-70-1 (cis-(+)), 105813-05-6, 105813-04-5 (cis-(-)) |
Pharmacopeial Impurity Codes | USP: Paroxetine Related Compound D; EP: Paroxetine Hydrochloride Impurity E |
Stereochemical Descriptors | Absolute configuration: (3R,4R) or (3S,4S); Relative configuration: cis |
The chiral centers at C3 and C4 exhibit cis-configuration, meaning the benzodioxoloxymethyl and fluorophenyl substituents are oriented on the same face of the piperidine ring. The "(+)" designation specifies the dextrorotatory nature of this enantiomer when subjected to plane-polarized light analysis [4] [7].
The stereoisomeric landscape of paroxetine features critical differences between the pharmacologically active trans isomer and the inactive cis counterparts:
The trans isomer (paroxetine) exhibits axial-equatorial or diequatorial positioning of bulky groups, while the cis isomer adopts axial-axial or equatorial-equatorial arrangements [5]
Synthetic Pathways:The cis-(+)-isomer is typically synthesized via:
Table 2: Comparative Properties of Paroxetine Stereoisomers
Property | cis-(+)-Paroxetine HCl | trans-(-)-Paroxetine HCl |
---|---|---|
Relative Configuration | cis | trans |
Absolute Configuration | (3R,4R) or (3S,4S) | (3S,4R) |
Biological Activity | Inactive at SERT | Potent SERT inhibitor (Ki = 70 pM) |
SERT Binding Affinity | >1000-fold lower vs. trans isomer | 70.2 ± 0.6 pM [5] |
Synthesis Yield | Minor product (<5% in optimized routes) | Target molecule |
Pharmacopeial Status | Controlled impurity (≤0.5% in APIs) | Active Pharmaceutical Ingredient |
The hemihydrate form of therapeutic paroxetine hydrochloride differs fundamentally from cis-(+)-paroxetine hydrochloride in multiple structural aspects:
Benzodioxole oxygen atoms [2]In contrast, cis-(+)-paroxetine HCl is typically isolated as an anhydrous crystalline solid without coordinated water, leading to distinct powder X-ray diffraction patterns [6] [7]
≤0.15% individual cis isomers (including cis-(+)-enantiomer) [2] [6]Regulatory specifications cap total cis isomers at ≤0.5% in drug substances [6] [8]
Physicochemical Behavior:
Property | cis-(+)-Paroxetine HCl | Paroxetine HCl Hemihydrate |
---|---|---|
Water Solubility | Higher solubility (>15 mg/mL) | 5.4 mg/mL at 25°C [2] |
Hygroscopicity | Deliquescent | Non-hygroscopic |
Melting Behavior | Sharp melt ~180°C (decomp.) | Gradual dehydration >70°C |
Chromatographic Retention (HPLC) | Rt ≈ 0.85 relative to trans | Rt = 1.00 [6] |
The structural rigidity of the cis isomer also differs consequentially:
Table 3: Regulatory Designations of cis-(+)-Paroxetine HCl in Pharmacopeial Standards
Pharmacopeia | Designation | Acceptance Limit | Testing Method |
---|---|---|---|
USP (United States) | Paroxetine Related Compound D | ≤0.5% | HPLC, relative Rt 0.85 |
EP (European) | Paroxetine Impurity E HCl | ≤0.3% | Chiral HPLC |
ICH Guidelines | Identified Stereoisomeric Impurity | ≤0.15% | Validated chiral methods |
These structural differences necessitate rigorous analytical control during API manufacturing. Techniques include:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7